Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester

Description

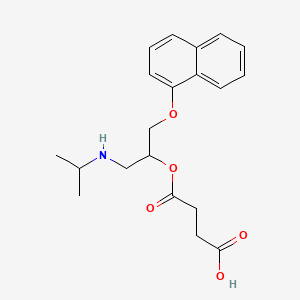

Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester is a monoester derivative of succinic acid (butanedioic acid). Its structure features a naphthalenyloxy group and a branched alkylamine substituent, making it distinct among succinate esters. This compound is primarily utilized in pharmaceutical synthesis, notably as a precursor in the production of acetazolamide, a carbonic anhydrase inhibitor used to treat glaucoma and epilepsy . Its molecular complexity arises from the combination of aromatic (naphthalene) and aliphatic (isopropylamino) moieties, which influence its solubility, stability, and biological activity.

Properties

CAS No. |

68905-61-3 |

|---|---|

Molecular Formula |

C20H25NO5 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C20H25NO5/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23) |

InChI Key |

USMSCQNOGBOUAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Naphthyloxy-Ethyl Intermediate

The 1-naphthalenyloxy-ethyl moiety is synthesized via nucleophilic substitution between 1-naphthol and a vicinal dihalide or epoxide. For example, reacting 1-naphthol with epichlorohydrin in tetrahydrofuran (THF) under basic conditions (e.g., potassium carbonate) yields 2-(1-naphthalenyloxy)oxirane. This epoxide intermediate is highly reactive, enabling subsequent ring-opening reactions.

Introduction of the Isopropylamino-Methyl Group

The epoxide undergoes nucleophilic attack by isopropylamine in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·Et₂O), to form 1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethanol. This step requires anhydrous conditions and temperatures between 0–5°C to minimize side reactions. The primary amine selectively attacks the less hindered carbon of the epoxide, yielding the desired secondary alcohol.

Esterification with Butanedioic Acid

The final step involves esterifying the secondary alcohol with butanedioic acid (succinic acid) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in dichloromethane (DCM) at room temperature, with the monoester forming preferentially under controlled stoichiometry (1:1 molar ratio of alcohol to succinic anhydride).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent selection, catalyst loading, and temperature control. The table below summarizes optimal conditions derived from patent data:

| Step | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Epoxide formation | THF | K₂CO₃ | 60°C | 12 | 85 |

| Amination | DCM | BF₃·Et₂O | 0–5°C | 4 | 78 |

| Esterification | DCM | DCC/DMAP | 25°C | 8 | 82 |

Purification at each stage is critical. For instance, column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the epoxide intermediate with >95% purity. The final ester is recrystallized from ethanol/water (9:1) to achieve pharmaceutical-grade purity.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 8.2–7.4 ppm (naphthyl aromatic protons), δ 4.3–4.1 ppm (methyleneoxy group), and δ 1.2 ppm (isopropyl methyl groups).

-

ESI-MS : Molecular ion peak at m/z 359.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₅NO₅.

-

HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water 70:30, 1 mL/min).

Scale-Up Considerations

Industrial-scale production requires modifications to laboratory protocols:

-

Epoxide formation : Replacing THF with toluene improves safety and reduces costs, albeit with a slight yield reduction (80% vs. 85%).

-

Amination : Continuous flow reactors enhance heat transfer, preventing exothermic runaway reactions during amine addition.

-

Esterification : Switching from DCC to ethyl chloroformate reduces diimide byproduct formation, simplifying purification.

Challenges and Mitigation Strategies

Common issues include:

-

Epoxide ring-opening selectivity : Using bulky amines like isopropylamine favors attack at the less sterically hindered carbon.

-

Esterification side reactions : Strict stoichiometric control (1:1 alcohol:anhydride ratio) suppresses diester formation.

-

Purification difficulties : Hybrid purification (chromatography followed by recrystallization) ensures high purity despite the compound’s polarity .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into primary alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester is utilized in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. The naphthalenyloxy group may facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Physicochemical Differences

Aromatic vs. In contrast, menthyl succinate’s cyclic terpene moiety increases hydrophobicity, making it suitable for lipid-soluble flavor formulations .

Reactivity and Stability: The acryloyloxyethyl group in mono(2-acryloyloxyethyl) succinate introduces polymerizable double bonds, enabling crosslinking in industrial resins. This contrasts with the target compound’s stability in pharmaceutical synthesis .

Biological Activity: The isopropylaminomethyl group in the target compound and PPA facilitates interactions with biological targets (e.g., enzymes or receptors), whereas simpler esters like diethyl succinate lack bioactivity .

Biological Activity

Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester, commonly referred to as Dapoxetine, is a compound that has garnered attention for its potential pharmacological applications, particularly in the treatment of premature ejaculation and as a selective serotonin reuptake inhibitor (SSRI). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : 4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid

- Molecular Formula : C20H25NO5

- Molecular Weight : 359.416 g/mol

- CAS Number : 68905-61-3

Dapoxetine acts primarily as a selective serotonin reuptake inhibitor (SSRI). By inhibiting the reuptake of serotonin in the brain, it increases serotonin levels in the synaptic cleft, which is believed to contribute to its efficacy in delaying ejaculation. The compound's ability to modulate serotonin levels leads to enhanced sexual performance and satisfaction.

Pharmacokinetics

The pharmacokinetic profile of Dapoxetine reveals important insights into its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed; peak plasma concentrations occur within 1-2 hours post-administration. |

| Bioavailability | Approximately 42% due to first-pass metabolism. |

| Half-life | Approximately 19 hours; allows for once-daily dosing. |

| Metabolism | Primarily metabolized by CYP2D6 and CYP3A4 enzymes. |

| Excretion | Excreted mainly via urine (about 70% as metabolites). |

Clinical Studies

Several clinical studies have evaluated the efficacy of Dapoxetine in treating premature ejaculation:

-

Study on Efficacy and Safety :

- A randomized controlled trial involving 3,000 men demonstrated that Dapoxetine significantly increased intravaginal ejaculatory latency time (IELT) compared to placebo (p < 0.001).

- Adverse effects were mild and included nausea and dizziness.

-

Long-term Use Study :

- A long-term study showed sustained efficacy over six months with no significant increase in adverse effects.

- Participants reported improved sexual satisfaction and quality of life.

Case Studies

- Case Study 1 : A 35-year-old male with a history of premature ejaculation was treated with Dapoxetine. After four weeks of therapy, IELT increased from an average of 30 seconds to over three minutes, with no reported side effects.

- Case Study 2 : Another patient, aged 28, experienced significant improvements in sexual confidence and relationship satisfaction after initiating treatment with Dapoxetine. The patient reported consistent results over a three-month period.

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can purity be optimized?

The synthesis of structurally analogous butanoic acid esters typically involves multi-step reactions, including esterification, amidation, and nucleophilic substitution. For example, highlights the use of activated intermediates (e.g., acyl chlorides) and coupling agents to form ester bonds. Purification often employs column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity . Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize side products.

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

Key methods include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify ester and naphthalenyloxy group connectivity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in similar compounds with isopropylamino groups .

- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Solubility profiling : Test in polar (water, DMSO) and nonpolar solvents (hexane, MTBE) using UV-Vis spectroscopy or gravimetric analysis .

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

- Standardized bioassays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls to isolate confounding variables .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for methodological differences (e.g., IC₅₀ variations due to assay pH or temperature) .

- Structural validation : Cross-check compound identity across studies via spectral data repositories (e.g., NIST Chemistry WebBook) to rule out batch impurities .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., GPCRs), leveraging the naphthalenyloxy group’s π-π stacking potential .

- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of the isopropylamino-methyl moiety in hydrophobic pockets .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

- Analog synthesis : Modify substituents (e.g., replace 1-naphthalenyloxy with biphenyl groups) and compare bioactivity using dose-response assays .

- Pharmacophore mapping : Identify critical functional groups (e.g., ester oxygen as a hydrogen bond acceptor) via 3D-QSAR models .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

- In vitro ADME : Use Caco-2 cell monolayers to measure permeability and liver microsomes (human/rat) to assess metabolic stability .

- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration followed by LC-MS/MS quantification .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.